F-CRI1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

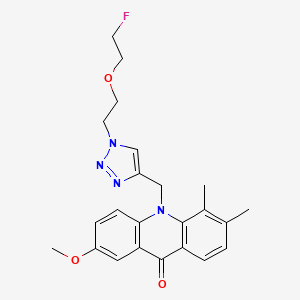

C23H25FN4O3 |

|---|---|

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

10-[[1-[2-(2-fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one |

InChI |

InChI=1S/C23H25FN4O3/c1-15-4-6-19-22(16(15)2)28(21-7-5-18(30-3)12-20(21)23(19)29)14-17-13-27(26-25-17)9-11-31-10-8-24/h4-7,12-13H,8-11,14H2,1-3H3 |

Clave InChI |

UAIZJLCLNMVKDH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)C(=O)C3=C(N2CC4=CN(N=N4)CCOCCF)C=CC(=C3)OC)C |

Origen del producto |

United States |

Foundational & Exploratory

The Role of F-CRI1 (FCAMR) in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fc alpha/mu receptor (FCAMR), also known as F-CRI1 or CD351, is a pivotal component of the innate immune system, acting as a high-affinity receptor for Immunoglobulin M (IgM) and a lower-affinity receptor for IgA.[1][2][3] Expressed on a variety of immune cells, including B lymphocytes, macrophages, and follicular dendritic cells, FCAMR plays a crucial role in the initial defense against microbial pathogens.[3][4] Its engagement triggers a cascade of intracellular signaling events, leading to critical effector functions such as phagocytosis, cytokine production, and antigen presentation. This document provides an in-depth technical overview of the function of this compound in innate immunity, detailing its expression, signaling pathways, and key experimental methodologies for its study.

This compound (FCAMR) Expression and Ligand Binding

This compound is constitutively expressed on the majority of B-lymphocytes and macrophages, particularly in the spleen and at the center of secondary lymphoid follicles.[3] In humans, its expression has also been noted on intestinal lamina propria cells, Paneth cells, and follicular dendritic cells in tonsils.[2] The receptor exhibits a notable binding preference for polymeric forms of its ligands.

Table 1: Ligand Binding Affinity and Cellular Expression of this compound (FCAMR)

| Ligand | Affinity (Kd) | Key Expressing Cells | References |

| Polymeric IgM | High (nanomolar range) | B lymphocytes, Macrophages, Follicular Dendritic Cells | [1][5] |

| Dimeric IgA | Moderate (tenfold lower than IgM) | B lymphocytes, Macrophages, Follicular Dendritic Cells | [1][5] |

| Monomeric IgA/IgM | No significant binding | - | [1] |

This compound Signaling Pathways

Upon ligand binding and cross-linking, this compound initiates a signaling cascade that is crucial for its effector functions. While this compound itself does not possess intrinsic signaling motifs, it is predicted to be involved in signal transduction.[6][7] It is thought to associate with a signaling adaptor protein, likely the FcR γ-chain, which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).

The canonical signaling pathway is as follows:

-

Receptor Clustering and ITAM Phosphorylation: Binding of opsonized pathogens or immune complexes leads to the clustering of this compound, bringing the associated FcR γ-chains into proximity. This allows for the phosphorylation of the tyrosine residues within the ITAMs by Src family kinases.[8][9]

-

Syk Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk).[8][9][10] The binding of Syk to the dual phosphotyrosine motif within the ITAM leads to a conformational change and activation of Syk.[11]

-

Downstream Signaling Cascade: Activated Syk phosphorylates a multitude of downstream effector molecules, leading to the activation of several signaling pathways, including:

-

Phospholipase C (PLC) pathway: Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K) pathway: Important for membrane trafficking and cytoskeletal rearrangements necessary for phagocytosis.[12]

-

Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK): Involved in cell proliferation, differentiation, and cytokine production.[8]

-

-

Cellular Response: The culmination of these signaling events results in various cellular responses, including phagocytosis, the release of inflammatory mediators, and antigen presentation.

Core Functions in Innate Immunity

Phagocytosis

This compound is a key player in the phagocytosis of IgM- and IgA-opsonized pathogens. The process is initiated by the binding of the opsonized particle to this compound, which triggers the signaling cascade described above, leading to actin cytoskeleton rearrangement and engulfment of the particle. The efficiency of phagocytosis can be quantified using a phagocytic index, which is typically determined by flow cytometry or microscopy.[12][13]

Table 2: this compound-Mediated Phagocytosis

| Function | Description | Key Downstream Effectors | References |

| Phagocytosis | Internalization of IgM/IgA-opsonized particles. | Syk, PI3K, Actin Cytoskeleton | [9][12] |

Cytokine Production

Engagement of this compound, often in conjunction with other pattern recognition receptors like Toll-like receptors (TLRs), can lead to the production of various pro-inflammatory cytokines.[7][14] This cytokine release is critical for orchestrating the broader immune response to infection. The specific cytokine profile can vary depending on the cell type and the nature of the stimulus.

Table 3: Cytokine Production Profile upon this compound Engagement

| Cytokine | General Role | References |

| TNF-α | Pro-inflammatory, induces cell death in tumor cells | [4][15] |

| IL-1β | Pro-inflammatory, mediates fever and inflammation | [15] |

| IL-6 | Pro- and anti-inflammatory roles, involved in acute phase response | [4][15] |

| GM-CSF | Stimulates production of granulocytes and monocytes | [4] |

Antigen Presentation

By internalizing immune complexes, this compound can facilitate the processing and presentation of antigens to T cells, thereby bridging the innate and adaptive immune responses.[1][6][16] The internalized antigen is trafficked to endosomal compartments where it is degraded into peptides and loaded onto MHC class II molecules for presentation to CD4+ T helper cells.

Role in Disease Models

Studies using this compound (also referred to as FcμR in some mouse models) knockout mice have provided valuable insights into its in vivo functions. These studies have shown that a deficiency in this receptor can lead to altered B cell development, increased susceptibility to certain bacterial infections, and dysregulated immune responses.[17][18] For instance, FcμR-deficient mice have been shown to be more susceptible to sepsis induced by Citrobacter rodentium.[17]

Experimental Protocols

Immunoprecipitation of this compound

This protocol describes the immunoprecipitation of this compound from macrophage cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-F-CRI1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse macrophages expressing this compound with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-F-CRI1 antibody.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.[19][20][21]

Flow Cytometry for this compound Expression

This protocol outlines the steps for quantifying the cell surface expression of this compound on neutrophils.

Materials:

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fc block (e.g., human IgG)

-

Fluorochrome-conjugated anti-F-CRI1 antibody

-

Isotype control antibody

Procedure:

-

Cell Preparation: Isolate neutrophils from peripheral blood.

-

Fc Receptor Blocking: Incubate the cells with Fc block to prevent non-specific antibody binding.

-

Staining: Stain the cells with a fluorochrome-conjugated anti-F-CRI1 antibody or an isotype control.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Analyze the data to determine the percentage of this compound positive cells and the mean fluorescence intensity.[22][23][24]

Conclusion

This compound (FCAMR) is a multifaceted receptor that plays a critical role in the innate immune response to pathogens. Its ability to bind both IgM and IgA allows it to recognize a broad range of opsonized targets, leading to their clearance through phagocytosis and the initiation of an inflammatory response through cytokine production. The signaling pathways downstream of this compound are complex and involve key kinases such as Syk, which orchestrate the cellular machinery required for these effector functions. A thorough understanding of this compound biology is essential for the development of novel therapeutic strategies that target the innate immune system for the treatment of infectious and inflammatory diseases. Further research into the quantitative aspects of this compound-mediated responses and its cross-talk with other immune receptors will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. A Restricted Role of FcγR in the Regulation of Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of FcγR1 on monocytes triggers differentiation into immature dendritic cells that induce autoreactive T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phagocytosis mediated by three distinct Fc gamma receptor classes on human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [pubmed.ncbi.nlm.nih.gov]

- 7. Cross-Talk between TLR4 and FcγReceptorIII (CD16) Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. babraham.ac.uk [babraham.ac.uk]

- 10. Frontiers | Role of the IgM Fc Receptor in Immunity and Tolerance [frontiersin.org]

- 11. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coordination of Fc receptor signaling regulates cellular commitment to phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Macrophage Polarization Modulates FcγR- and CD13-Mediated Phagocytosis and Reactive Oxygen Species Production, Independently of Receptor Membrane Expression [frontiersin.org]

- 14. Fc receptors act as innate immune receptors during infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Control of Cytokine Production by Human Fc Gamma Receptors: Implications for Pathogen Defense and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fcµ Receptor Promotes the Survival and Activation of Marginal Zone B Cells and Protects Mice against Bacterial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional Roles of the IgM Fc Receptor in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. There Is (Scientific) Strength in Numbers: A Comprehensive Quantitation of Fc Gamma Receptor Numbers on Human and Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 24. Optimization of a flow cytometric assay to evaluate the human neutrophil ability to phagocytose immune complexes via Fcγ and complement receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

role of F-CRI1 in complement regulation

An In-depth Technical Guide on the Role of F-CRI1 in Immune Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of Fc receptor-like 1 (this compound) in the regulation of the complement system is not a well-established area of scientific literature. This compound is primarily characterized as a modulator of B-cell receptor (BCR) signaling. This guide provides a comprehensive overview of the known functions of this compound and explores its potential, though currently hypothetical, interactions with the complement system based on its biological context. It further provides detailed experimental protocols that could be employed to investigate these potential interactions.

Fc receptor-like 1 (this compound), also known as FCRL1, FCRH1, CD307a, or IRTA5, is a type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin receptor superfamily.[1][2] In humans, its structure consists of three extracellular immunoglobulin (Ig)-like domains, a transmembrane segment containing a charged glutamic acid residue, and a cytoplasmic tail with two immunoreceptor tyrosine-based activation motif (ITAM)-like sequences.[1][3][4] Unlike classical Fc receptors, this compound does not appear to bind immunoglobulins (Ig).[1] Its primary and most well-documented role is as a signaling co-receptor for the B-cell receptor (BCR), where it can paradoxically exert both activating and inhibitory functions.[3][5]

This compound is preferentially expressed on B-lymphocytes and is considered a pan-B cell marker in circulation.[1] Its expression is dynamically regulated throughout B-cell development and is aberrantly expressed in various B-cell malignancies, making it a potential biomarker and therapeutic target.[6][7][8]

Cellular Expression of this compound

This compound expression is tightly regulated during B-cell differentiation. It is first detected on precursor B-cells in the bone marrow and its levels increase with maturation.[1][6] The highest expression is observed on naive and memory B-cells, while it is downregulated in germinal center (GC) B-cells and plasma cells.[1][7] This distinct expression pattern suggests a role in maintaining the function of resting B-cells and in the regulation of memory responses.

Table 1: Relative Expression of this compound on Human B-cell Subsets

| B-cell Subset | Location | Surface Markers | This compound Expression Level | Reference(s) |

| Pre-B Cells | Bone Marrow | B220loVpreB+CD24+ | Low / Begins | [3][4] |

| Immature B-cells | Spleen | B220+AA4.1+ | High | [3] |

| Naïve B-cells | Tonsil / Spleen | IgD+CD38- | Peak / Highest | [1][4][7] |

| Pre-GC B-cells | Tonsil | IgD+CD38+ | Intermediate / Decreasing | [1][7] |

| GC B-cells | Tonsil / Spleen | IgD-CD38+ | Low / Downregulated | [1][3][7] |

| Memory B-cells | Tonsil | IgD-CD38- | High / Re-emerges | [1][7] |

| Plasma Cells | Tonsil / Spleen | IgD-CD38hi / CD138++ | Very Low / Negative | [1][3][6] |

Molecular Signaling Pathways

The cytoplasmic tail of this compound contains tyrosine residues within ITAM-like motifs that are critical for its function.[6][9] Upon co-ligation with the BCR, these tyrosines can be phosphorylated, creating docking sites for various SH2-domain-containing proteins. This initiates a complex signaling cascade that modulates the primary signals from the BCR.

This compound signaling can diverge into multiple downstream pathways:

-

Positive Regulation: It can enhance BCR-induced calcium mobilization and B-cell proliferation.[1][4] One proposed mechanism involves a tyrosine phosphorylation-dependent interaction with c-Abl, which promotes the recruitment of key signaling molecules like pSyk, pBLNK, and pPI3K to the immune synapse.[1][8]

-

Negative Regulation: Paradoxically, this compound has also been shown to suppress the MAPK/ERK pathway. This is mediated by the direct binding of the adapter protein GRB2 to phosphorylated tyrosine Y281, which in turn recruits the SHIP1 phosphatase and the guanine (B1146940) nucleotide exchange factor SOS1.[1][3]

-

PI3K/AKT & NF-κB Pathways: Knockdown studies in human B-cell lymphoma lines have demonstrated that this compound can promote cell survival by upregulating the PI3K/p-AKT pathway and increasing the activity of the p65 subunit of NF-κB.[6][10] This leads to increased expression of anti-apoptotic proteins like Bcl-2 and decreased expression of pro-apoptotic proteins like Bid and Bax.[5][6]

Potential Role in Complement Regulation

While direct evidence is lacking, several lines of reasoning suggest this compound could indirectly influence or be affected by the complement system. The complement system is a critical part of innate immunity that can be activated via classical, lectin, and alternative pathways, leading to opsonization, inflammation, and cell lysis.[11][12][13]

Hypothetical Interactions:

-

Modulation of Antibody Production: By regulating BCR signaling, B-cell activation, and differentiation, this compound indirectly influences the quantity and quality of antibodies produced by B-cells and plasma cells.[1] Since the classical complement pathway is initiated by antibodies (IgM and IgG) binding to antigens, any receptor that fine-tunes antibody responses could be considered an indirect regulator of this pathway.[11][14]

-

Crosstalk with Complement Receptors: B-cells co-express this compound with canonical complement receptors such as CR1 (CD35) and CR2 (CD21).[12][15] It is plausible that this compound, through its role in organizing the immune synapse and modulating signaling thresholds, could influence the function or spatial organization of these complement receptors, thereby affecting how B-cells respond to opsonized antigens.

-

Role in Cancer and CDC: this compound is expressed on various B-cell malignancies.[7][16] Many therapeutic monoclonal antibodies used in cancer treatment rely on complement-dependent cytotoxicity (CDC) for their efficacy.[14][17] The expression level and signaling activity of this compound on a malignant B-cell could potentially modulate the cell's susceptibility to CDC by altering membrane protein organization or by activating survival pathways (like PI3K/AKT) that counteract pro-lytic signals.[6]

Experimental Protocols to Investigate this compound and Complement

To elucidate the potential role of this compound in complement regulation, specific biochemical and cell-based assays are required. The following sections detail the methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes how to test for a direct binding interaction between recombinant this compound and a purified complement component (e.g., C3b, C1q).

Objective: To determine if this compound directly binds to key complement proteins and to quantify the affinity (KD) and kinetics (ka, kd) of this interaction.

Methodology:

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor Chip CM5 (carboxymethylated dextran).

-

Recombinant human this compound extracellular domain (ligand) with a purification tag (e.g., His-tag).

-

Anti-His antibody for capture coupling.

-

Purified human complement protein, e.g., C3b or C1q (analyte).

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine).

-

Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.

-

-

Procedure:

-

Surface Preparation: Immobilize the anti-His antibody onto all flow cells of the CM5 sensor chip using standard amine coupling chemistry. Flow cell 1 serves as a reference.

-

Ligand Capture: Inject a solution of His-tagged this compound (e.g., 10 µg/mL in running buffer) over flow cells 2, 3, and 4 to achieve different ligand densities (e.g., 200 RU, 500 RU, 1000 RU).

-

Analyte Injection: Prepare a serial dilution of the analyte (e.g., C3b) in running buffer, typically ranging from low nM to µM concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

-

Binding Measurement: Inject each analyte concentration (including a buffer-only blank) over all flow cells at a constant flow rate (e.g., 30 µL/min). Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds).

-

Regeneration: After each cycle, inject the regeneration solution to strip the captured ligand and bound analyte, preparing the surface for the next cycle.

-

Data Analysis: Subtract the reference flow cell (Fc1) signal from the active flow cells (Fc2, Fc3, Fc4). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Flow Cytometry for Complement Deposition

This protocol describes how to measure the deposition of complement components (e.g., C3b) on the surface of this compound-positive cells.

Objective: To determine if the presence of this compound on a cell surface influences its susceptibility to complement opsonization.

Methodology:

-

Materials:

-

This compound-positive B-cell line (e.g., Ramos) and an this compound-negative control line.

-

Normal Human Serum (NHS) as a source of complement. Heat-inactivated serum (56°C for 30 min) as a negative control.

-

Sensitizing antibody (e.g., anti-CD20, Rituximab) to activate the classical pathway.

-

FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.

-

Fluorochrome-conjugated antibodies:

-

Anti-F-CRI1 (e.g., PE-conjugated).

-

Anti-C3b/iC3b (e.g., FITC-conjugated).

-

Viability dye (e.g., 7-AAD or DAPI).

-

-

-

Procedure:

-

Cell Preparation: Harvest 1x10^6 cells per condition. Wash with a serum-free buffer.

-

Sensitization: Incubate cells with the sensitizing antibody (e.g., 10 µg/mL) for 20 minutes on ice to allow binding.

-

Complement Activation: Add NHS (e.g., 20% final concentration) or heat-inactivated serum to the cells. Incubate for 30 minutes at 37°C to allow complement activation and deposition.

-

Stopping Reaction: Stop the reaction by adding ice-cold FACS buffer and centrifuging the cells.

-

Staining: Resuspend cells in 100 µL of FACS buffer. Add the anti-F-CRI1-PE and anti-C3b-FITC antibodies. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash cells twice with cold FACS buffer.

-

Viability Staining: Resuspend cells in buffer containing the viability dye just before analysis.

-

Data Acquisition: Acquire data on a flow cytometer. Gate on live, single cells.

-

Data Analysis: Analyze the Mean Fluorescence Intensity (MFI) of C3b-FITC on the this compound-positive population. Compare C3b deposition between cells treated with NHS vs. heat-inactivated serum, and between this compound-positive and negative cell lines.

-

Conclusion and Future Directions

This compound is a complex immunoregulatory receptor with a well-defined role in modulating B-cell signaling. While a direct link to the complement system has not been established, its function at the heart of the humoral immune response suggests that indirect interactions are plausible and warrant investigation. Its influence on antibody production, its potential to crosstalk with canonical complement receptors, and its expression on malignant cells susceptible to CDC all represent compelling avenues for future research.

The experimental protocols outlined in this guide provide a clear framework for researchers to begin exploring this potential connection. Elucidating whether this compound plays a role in complement regulation could provide new insights into the control of humoral immunity and may identify novel therapeutic strategies for B-cell malignancies and autoimmune diseases.

References

- 1. FCRL1 immunoregulation in B cell development and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FCRL1 Fc receptor like 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. FCRL1 regulates BCR-induced ERK activation through GRB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FcRH1: an activation coreceptor on human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Fc Receptor-Like 1 as a Promising Target for Immunotherapeutic Interventions of B-Cell-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. FcRL1, a New B-Cell-Activating Co-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Complement regulation: physiology and disease relevance [e-cep.org]

- 12. Overview of Complement Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the complement system sensitizes immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Complement receptor 1 - Wikipedia [en.wikipedia.org]

- 16. Elevation of soluble CD307 (IRTA2/FcRH5) protein in the blood and expression on malignant cells of patients with multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.egr.uh.edu [www2.egr.uh.edu]

F-CRI1 Gene Polymorphisms and Disease Susceptibility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The high-affinity IgE receptor, FcεRI, is a critical component of the allergic inflammatory cascade and plays a role in various immune responses. The genes encoding its subunits, particularly FCER1A (alpha chain) and FCER1G (gamma chain), harbor polymorphisms that have been implicated in susceptibility to a range of diseases, including allergic disorders and autoimmune conditions. This technical guide provides a comprehensive overview of the current understanding of FCER1A and FCER1G gene polymorphisms and their association with disease. We present a synthesis of quantitative data from key association studies, detailed experimental protocols for genotyping, and a visualization of the FcεRI signaling pathway to facilitate further research and therapeutic development in this area.

Introduction

The high-affinity receptor for IgE (FcεRI) is a multimeric complex responsible for initiating allergic responses upon binding of IgE-allergen complexes.[1][2] It is primarily expressed on the surface of mast cells and basophils.[3] The receptor is composed of an alpha (α) chain, a beta (β) chain, and a dimer of two gamma (γ) chains.[4][5] The α-chain is responsible for IgE binding, while the β and γ chains are involved in signal transduction.[2]

Genetic variations within the genes encoding these subunits can alter receptor expression and function, thereby influencing an individual's susceptibility to diseases with an immunological basis. This guide focuses on polymorphisms within the FCER1A and FCER1G genes, which encode the α and γ chains of the receptor, respectively.

FCER1A Polymorphisms and Disease Association

Polymorphisms in the FCER1A gene have been extensively studied in relation to allergic diseases. Several single nucleotide polymorphisms (SNPs) in the promoter region of FCER1A have been shown to influence gene expression and are associated with elevated serum IgE levels, a key feature of atopic diseases.[3][6]

Key Polymorphisms and Associated Diseases

Two of the most studied FCER1A polymorphisms are rs2251746 and rs2427837. These SNPs are located in the promoter region and have been linked to susceptibility to asthma, atopic dermatitis, and allergic rhinitis, primarily through their influence on total serum IgE levels.[4][6][7]

Quantitative Data Summary

The following tables summarize the findings from various case-control studies investigating the association between FCER1A polymorphisms and disease susceptibility.

Table 1: Association of rs2251746 Polymorphism with Allergic Diseases

| Disease | Population | Cases (n) | Controls (n) | Genotype (Case) | Genotype (Control) | Allele (Case) | Allele (Control) | Odds Ratio (95% CI) | p-value | Reference |

| Atopic Dermatitis | Han Chinese | 97 | - | - | - | A vs. G | - | - | Significant | [6] |

| Asthma | Han Chinese | 286 | - | TC vs. TT | - | - | - | - | < 0.05 | [6] |

| Chronic Urticaria | Turkish | 100 | 50 | TT, CT, CC | TT, CT, CC | T, C | T, C | Not Significant | > 0.05 | [8] |

| Allergic Rhinitis | Han Chinese | 378 | 288 | - | - | - | - | Not Significant | - | [9] |

Table 2: Association of rs2427837 Polymorphism with Allergic Diseases

| Disease | Population | Cases (n) | Controls (n) | Genotype (Case) | Genotype (Control) | Allele (Case) | Allele (Control) | Odds Ratio (95% CI) | p-value | Reference |

| Atopic Dermatitis | Han Chinese | 97 | - | - | - | A vs. G | - | - | Significant | [6] |

| Asthma | Han Chinese | 286 | - | GA vs. GG | - | - | - | - | < 0.05 | [6] |

| Allergic Sensitization | European | >9,000 | - | - | - | - | - | - | 1.95x10-3 | [7] |

FCER1G Polymorphisms and Disease Association

While less extensively studied for its polymorphisms compared to FCER1A, the FCER1G gene has been implicated in autoimmune diseases. The gamma chain of the FcεRI receptor is also a component of other Fc receptors, suggesting a broader role in immune regulation.[5]

FCER1G and Rheumatoid Arthritis

Recent research has highlighted a link between the epigenetic regulation of FCER1G and rheumatoid arthritis (RA). Specifically, hypomethylation of the FCER1G gene has been observed in RA patients compared to healthy controls, suggesting a potential role for this gene in the pathogenesis of the disease.[10][11]

Table 3: FCER1G Methylation in Rheumatoid Arthritis

| Condition | Number of Participants | Methylation Level (Median) | Comparison | p-value | Reference |

| Rheumatoid Arthritis (RA) Patients | 50 | 0.98 | RA Patients vs. Healthy Controls | < 0.0001 | [10] |

| Healthy Controls | 24 | 1.96 |

Experimental Protocols

Genotyping of FCER1A Polymorphisms using PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common and cost-effective method for genotyping known SNPs.

Principle: This technique involves the amplification of a DNA segment containing the SNP of interest, followed by digestion with a restriction enzyme that specifically recognizes and cuts one of the allelic variants. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.[12]

Detailed Methodology:

-

DNA Extraction: Genomic DNA is extracted from whole blood samples using a standard DNA extraction kit.

-

Primer Design: Design PCR primers flanking the SNP of interest (e.g., rs2251746). The primers should be specific to the target sequence and optimized for PCR amplification.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the designed primers.

-

Add the extracted genomic DNA to the master mix.

-

Perform PCR using the following cycling conditions (example):

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds (temperature may need optimization)

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

Restriction Digestion:

-

Select a restriction enzyme that has a recognition site that is either created or abolished by the SNP.

-

Incubate the PCR product with the chosen restriction enzyme at the optimal temperature and for the recommended duration as per the manufacturer's instructions.

-

-

Gel Electrophoresis:

-

Prepare a 2-3% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Load the digested PCR products into the wells of the gel.

-

Run the gel at a constant voltage until the fragments are adequately separated.

-

-

Visualization and Genotype Determination:

-

Visualize the DNA fragments under UV light.

-

Determine the genotype based on the pattern of the DNA bands. For example, a homozygous individual for the allele with the restriction site will show two smaller bands, a homozygous individual for the allele without the site will show one larger band (the undigested PCR product), and a heterozygous individual will show all three bands.

-

Case-Control Study Design for Genetic Association

A case-control study is an observational study design used to investigate the association between a specific exposure (e.g., a genetic polymorphism) and an outcome (e.g., a disease).[13]

Methodology:

-

Define the Research Question: Clearly state the hypothesis to be tested, for example, "Is the 'T' allele of the rs2251746 SNP in the FCER1A gene associated with an increased risk of asthma?"

-

Case and Control Selection:

-

Cases: Identify a group of individuals who have the disease of interest (e.g., clinically diagnosed asthmatics). The diagnostic criteria should be stringent and well-defined to ensure a homogenous case group.[14]

-

Controls: Select a group of individuals who do not have the disease. Controls should be drawn from the same population as the cases to minimize the risk of confounding due to population stratification.[14] They should be matched to the cases on key demographic variables such as age, sex, and ethnicity.

-

-

Genotyping: Perform genotyping for the SNP of interest on all cases and controls using a reliable method such as PCR-RFLP, TaqMan SNP genotyping, or DNA sequencing.

-

Data Collection: Collect relevant demographic and clinical data from all participants, including potential confounding factors.

-

Statistical Analysis:

-

Calculate the genotype and allele frequencies for the SNP in both the case and control groups.

-

Use a chi-square test or Fisher's exact test to compare the allele and genotype frequencies between the two groups.

-

Calculate the odds ratio (OR) with a 95% confidence interval (CI) to estimate the strength of the association between the polymorphism and the disease.

-

Perform logistic regression analysis to adjust for potential confounding variables.

-

A p-value of less than 0.05 is typically considered statistically significant.

-

Signaling Pathways and Experimental Workflows

FcεRI Signaling Pathway

The aggregation of FcεRI receptors by IgE-allergen complexes on the surface of mast cells and basophils initiates a complex signaling cascade. This ultimately leads to the release of inflammatory mediators, such as histamine (B1213489) and cytokines, which are responsible for the symptoms of allergic reactions.[1][2]

Caption: FcεRI signaling cascade in mast cells.

Experimental Workflow for a Genetic Association Study

The following diagram illustrates the typical workflow for a case-control genetic association study.

Caption: Workflow of a case-control genetic study.

Conclusion and Future Directions

The study of FCER1A and FCER1G polymorphisms has significantly advanced our understanding of the genetic basis of allergic and autoimmune diseases. The associations identified, particularly between FCER1A promoter SNPs and elevated IgE levels, provide a mechanistic link between genetic variation and disease predisposition. The emerging role of FCER1G in autoimmunity opens new avenues for research.

Future research should focus on:

-

Larger, multi-ethnic cohort studies: To confirm and refine the observed associations and to identify novel, population-specific variants.

-

Functional studies: To elucidate the precise molecular mechanisms by which these polymorphisms influence gene expression and protein function.

-

Gene-environment interactions: To understand how environmental factors modify the effects of these genetic variants on disease risk.

-

Pharmacogenomics: To investigate whether these polymorphisms can predict response to targeted therapies, such as anti-IgE monoclonal antibodies.

A deeper understanding of the role of F-CRI1 gene polymorphisms in disease will be instrumental in the development of personalized medicine approaches for the diagnosis, prevention, and treatment of allergic and autoimmune disorders.

References

- 1. Common variants in FCER1A influence total serum IgE levels from cord blood up to six years of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FcepsilonRIalpha gene (FCER1A) promoter polymorphisms and total serum IgE levels in Japanese atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different FCER1A polymorphisms influence IgE levels in asthmatics and non-asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the high affinity IgE receptor genes reveals epistatic effects of FCER1A variants on eczema risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of polymorphisms in the promoter region of FCER1A gene with atopic dermatitis, chronic uticaria, asthma, and serum immunoglobulin E levels in a Han Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome-wide scan on total serum IgE levels identifies FCER1A as novel susceptibility locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The relationship between Fc epsilon receptor-1α and β (FCER1A and FCER1B) gene polymorphisms in patients with chronic urticaria using omalizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SNPs in the FCER1A Gene Region Show No Association with Allergic Rhinitis in a Han Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FCER1G Gene Hypomethylation in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FCER1G Gene Hypomethylation in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. statismed.com [statismed.com]

- 14. Designing candidate gene and genome-wide case-control association studies - PMC [pmc.ncbi.nlm.nih.gov]

structural domains of the F-CRI1 protein

An In-Depth Technical Guide to the Structural Domains of CR1, FcεRI, and CRY1

Introduction

The protein designation "F-CRI1" does not correspond to a standard nomenclature in major protein databases. It is likely a typographical error or a non-standard abbreviation. Based on the query, this guide provides a comprehensive analysis of three proteins that bear a resemblance to the queried term: Complement Receptor Type 1 (CR1), the high-affinity IgE receptor (FcεRI), and Cryptochrome (B1237616) 1 (CRY1). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural domains, quantitative data, experimental methodologies, and signaling pathways associated with each of these critical proteins.

Complement Receptor Type 1 (CR1)

Complement Receptor Type 1 (CR1 or CD35) is a transmembrane glycoprotein (B1211001) that plays a crucial role in the innate immune system by regulating the complement cascade and facilitating the clearance of immune complexes.[1][2][3][4]

Structural Domains of CR1

The structure of human CR1 is characterized by a large extracellular domain, a transmembrane segment, and a short cytoplasmic tail.[1][2][5]

-

Extracellular Domain : This is the largest portion of the protein and is composed of a series of tandemly arranged Short Consensus Repeats (SCRs), also known as Complement Control Protein (CCP) repeats or sushi domains.[1][2][5] Each SCR consists of approximately 60-70 amino acids.[1][4] The most common allotype of human CR1 contains 30 SCRs. These are organized into four larger domains called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D.[3][5] Each LHR is composed of seven SCRs.[3][5]

-

LHR-A (SCRs 1-7) : Contains a binding site for C4b within SCRs 1-3.[6][7][8] This region is also associated with decay-accelerating activity for C3 convertases.[6][7]

-

LHR-B (SCRs 8-14) : Contains a primary binding site for C3b within SCRs 8-10.[6][7][8]

-

LHR-C (SCRs 15-21) : Nearly identical to LHR-B, it also contains a C3b binding site within SCRs 15-17.[6][7][8]

-

LHR-D (SCRs 22-28) : This region has been shown to bind to C1q and mannose-binding lectin (MBL).[6][8]

-

-

Transmembrane Domain : A sequence of 25 hydrophobic amino acids that anchors the protein in the cell membrane.[1][3][5]

-

Cytoplasmic Domain : A short C-terminal tail of 43 amino acids that resides inside the cell.[1][5]

Quantitative Data for CR1

The following tables summarize key quantitative data for the structural and functional aspects of CR1.

Table 1: Structural Properties of Human CR1 (Most Common Allotype)

| Feature | Value | Reference |

| Total Amino Acids | 2,039 | [1] |

| Signal Peptide | 47 residues | [1] |

| Extracellular Domain | 1,930 residues | [1] |

| Transmembrane Domain | 25 residues | [1][5] |

| Cytoplasmic Domain | 43 residues | [1][5] |

| Number of SCRs | 30 | [2][5] |

| Number of LHRs | 4 | [5] |

| Molecular Weight (Predicted) | ~220 kDa | [1][2] |

Table 2: Ligand Binding Sites and Affinities for CR1

| Ligand | Binding Site (SCRs) | Affinity (Kd) | Reference |

| C4b | 1-3 | High | [3][6][7] |

| C3b | 8-10 and 15-17 | High | [3][6][7] |

| C1q | 22-28 | Moderate | [6][8] |

| MBL | 22-28 | Moderate | [6][8] |

| iC3b | - | Low | [3] |

Experimental Protocols for CR1 Analysis

1.3.1 Purification of CR1 from Erythrocytes

This protocol describes a general method for isolating CR1 from human red blood cells, which are a readily available source.[9]

-

Erythrocyte Preparation : Obtain whole blood collected in an anticoagulant. Centrifuge to pellet the red blood cells (RBCs) and remove the plasma and buffy coat. Wash the RBCs multiple times with cold phosphate-buffered saline (PBS).

-

Membrane Extraction : Lyse the washed RBCs in a hypotonic buffer. Centrifuge the lysate at high speed to pellet the erythrocyte ghosts (membranes). Wash the ghosts to remove hemoglobin.

-

Solubilization : Resuspend the membranes in a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize the membrane proteins.

-

Affinity Chromatography : Pass the solubilized membrane protein solution over an affinity column. The column matrix should be coupled with a monoclonal antibody specific for CR1.

-

Elution : After extensive washing of the column to remove non-specifically bound proteins, elute the bound CR1 using a low pH buffer or a buffer containing a high concentration of a competing ligand.

-

Dialysis and Concentration : Immediately neutralize the eluted fractions and dialyze against a suitable buffer to remove the elution buffer components. Concentrate the purified CR1 using ultrafiltration.

1.3.2 CR1 Functional Assay: Cofactor Activity

This assay measures the ability of CR1 to act as a cofactor for Factor I in the cleavage of C3b.[10]

-

Reagents : Purified C3b, Factor I, and the CR1 sample to be tested.

-

Reaction Setup : Incubate a fixed amount of C3b with Factor I in the presence and absence of the CR1 sample in a suitable buffer at 37°C.

-

Analysis of Cleavage : Stop the reaction at various time points by adding SDS-PAGE sample buffer. Analyze the reaction products by SDS-PAGE under reducing conditions.

-

Detection : Visualize the protein bands by Coomassie blue staining or Western blotting using an antibody that detects the alpha-chain of C3b. Cleavage of C3b by Factor I in the presence of CR1 will result in the appearance of specific cleavage fragments (e.g., iC3b). The rate of appearance of these fragments is a measure of the cofactor activity of CR1.

CR1 Signaling and Regulatory Pathway

CR1 does not have intrinsic signaling activity in its resting state.[3] However, it plays a critical role in regulating the complement system.

Caption: CR1's dual role in complement regulation.

High-Affinity IgE Receptor (FcεRI)

FcεRI is a multi-subunit receptor complex that binds the Fc portion of immunoglobulin E (IgE) with high affinity.[11][12] It is a key player in allergic responses, particularly on mast cells and basophils.[12][13]

Structural Domains of FcεRI

FcεRI typically exists as a tetrameric complex (αβγ₂) on mast cells and basophils, and as a trimeric complex (αγ₂) on other cells like antigen-presenting cells.[11][12][13][14]

-

α-subunit : This subunit is responsible for binding IgE.[13][15] Its extracellular portion contains two Ig-like domains.[16]

-

β-subunit : This subunit spans the membrane four times and is involved in amplifying the downstream signal.[12][16] Its cytoplasmic domains contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[17]

-

γ-subunits : These exist as a disulfide-linked homodimer. Each γ-chain has a single transmembrane domain and a cytoplasmic tail containing an ITAM, which is crucial for initiating the signaling cascade.[15][16][17]

Quantitative Data for FcεRI

Table 3: Subunit Composition of Tetrameric FcεRI

| Subunit | Number of Chains | Key Domains | Function | Reference |

| α (alpha) | 1 | 2 extracellular Ig-like domains | IgE binding | [15][16] |

| β (beta) | 1 | 4 transmembrane domains, ITAM | Signal amplification | [12][16][17] |

| γ (gamma) | 2 (homodimer) | ITAM | Signal initiation | [15][16][17] |

Table 4: IgE Binding Kinetics for FcεRI

| Parameter | Value | Reference |

| Association rate constant (kₐ) | ~10⁵ M⁻¹s⁻¹ | [16] |

| Dissociation rate constant (kd) | <10⁻⁵ s⁻¹ | [16] |

| Affinity (Kd) | ~10⁻¹⁰ M | [16] |

Experimental Protocols for FcεRI Analysis

2.3.1 Generation of Bone Marrow-Derived Mast Cells (BMMCs)

This is a standard method for obtaining a homogenous population of mast cells for in vitro studies of FcεRI signaling.[18]

-

Bone Marrow Isolation : Euthanize a mouse and isolate the femurs and tibias. Flush the bone marrow from the bones using a syringe with cell culture medium.

-

Cell Culture : Culture the bone marrow cells in a complete medium supplemented with Interleukin-3 (IL-3) and Stem Cell Factor (SCF). These cytokines are essential for the differentiation and proliferation of mast cells.

-

Maturation : Culture the cells for 4-6 weeks, changing the medium every 5-7 days. The maturity of the BMMCs can be assessed by flow cytometry for the surface expression of FcεRI and c-Kit (the receptor for SCF).

2.3.2 Analysis of FcεRI-mediated Cell Activation (Degranulation Assay)

This protocol measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

-

Sensitization : Sensitize BMMCs by incubating them with an antigen-specific IgE overnight. This allows the IgE to bind to FcεRI on the cell surface.

-

Stimulation : Wash the cells to remove unbound IgE. Then, stimulate the cells with the specific multivalent antigen for 30-60 minutes at 37°C. Include a negative control (no antigen) and a positive control (e.g., cell lysis with detergent).

-

Sample Collection : Centrifuge the cells to pellet them. Collect the supernatant, which contains the released granule contents. Lyse the cell pellet to measure the total cellular content of β-hexosaminidase.

-

Enzyme Assay : In a 96-well plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Stop the reaction with a high pH buffer.

-

Quantification : Measure the absorbance at 405 nm. The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount in the supernatant plus the cell pellet, multiplied by 100.

FcεRI Signaling Pathway

The cross-linking of IgE-bound FcεRI by a multivalent antigen initiates a signaling cascade that leads to mast cell degranulation.[17][19]

Caption: FcεRI signaling cascade in mast cells.

Cryptochrome 1 (CRY1)

Cryptochromes are flavoproteins that are involved in the circadian clock and in blue-light-dependent responses in plants and animals.[20] In mammals, CRY1 is a core component of the negative feedback loop of the circadian clock.[21]

Structural Domains of CRY1

Mammalian CRY1 consists of two main domains: an N-terminal Photolyase Homology Region (PHR) and a more variable C-terminal tail.[22][23]

-

Photolyase Homology Region (PHR) : This domain is highly conserved and is structurally similar to photolyase enzymes, though it lacks DNA repair activity.[23][24] The PHR domain is responsible for binding to other core clock proteins, such as CLOCK and BMAL1.[25] A specific region within the PHR, from amino acids 313 to 426, has been identified as critical for the repressive function of CRY1.[22][26]

-

C-terminal Tail (CCT) : This domain is intrinsically disordered and its sequence is less conserved than the PHR.[22][25][27] The C-terminal tail is involved in regulating the activity of the PHR domain and can influence the period and amplitude of circadian rhythms.[22][25] It can interact directly with the PHR domain, modulating its affinity for CLOCK:BMAL1.[25]

Quantitative Data for CRY1

Table 5: Key Structural Regions of Human CRY1

| Domain/Region | Approximate Amino Acid Range | Key Function | Reference |

| PHR Domain | ~1-487 | Binds to CLOCK:BMAL1, FAD cofactor binding | [23][25] |

| CRY1-PHR(313-426) | 313-426 | Critical for repressive function | [22][26] |

| C-terminal Tail | ~488-end | Modulates PHR activity, regulates circadian period | [22][25] |

Experimental Protocols for CRY1 Analysis

3.3.1 Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is commonly used to study the interactions between CRY1 and other clock proteins.

-

Plasmid Construction : Clone the coding sequence for CRY1 into a "bait" vector (e.g., containing a DNA-binding domain like GAL4-BD). Clone the coding sequence for the potential interacting protein (e.g., CLOCK or BMAL1) into a "prey" vector (e.g., containing a transcriptional activation domain like GAL4-AD).

-

Yeast Transformation : Co-transform a suitable yeast strain with both the bait and prey plasmids.

-

Selection : Plate the transformed yeast on a selective medium that lacks certain nutrients (e.g., leucine (B10760876) and tryptophan) to select for yeast cells that have taken up both plasmids.

-

Interaction Assay : Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and/or a medium containing a substrate for a reporter gene (e.g., X-gal for the lacZ gene).

-

Analysis : Growth on the stringent medium or the development of a blue color indicates that the bait and prey proteins are interacting, bringing the DNA-binding and activation domains of GAL4 together to drive the expression of the reporter genes.

3.3.2 Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions within a cellular context.[24]

-

Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein complexes.

-

Immunoprecipitation : Add an antibody specific to one of the proteins (the "bait," e.g., CRY1) to the cell lysate and incubate to allow the antibody to bind to its target.

-

Complex Capture : Add protein A/G-conjugated beads to the lysate. The beads will bind to the antibody, thus capturing the entire protein complex.

-

Washing : Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the protein complex from the beads. Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey," e.g., CLOCK) to confirm its presence in the complex.

CRY1 Signaling Pathway in the Circadian Clock

CRY1 is a key negative regulator in the core transcriptional-translational feedback loop of the mammalian circadian clock.

References

- 1. Complement receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Complement_receptor_1 [chemeurope.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Structure-function relationships of complement receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complement Receptors of Complement System: CR1 - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural biology of complement receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of complement receptor 1 (CR1; CD35) on epithelial cells: A model for understanding complement-mediated damage in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complement Receptor 1 (CR1/CD35) Purification Protocol - Creative Biolabs [creative-biolabs.com]

- 10. CR1/CD35 Functional Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 11. FCER1 - Wikipedia [en.wikipedia.org]

- 12. Fc epsilon receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. cusabio.com [cusabio.com]

- 14. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

- 16. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]

- 17. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 18. Basic techniques to study FcεRI signaling in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Blue-light-dependent interaction of cryptochrome 1 with SPA1 defines a dynamic signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure/Function Analysis of Xenopus Cryptochromes 1 and 2 Reveals Differential Nuclear Localization Mechanisms and Functional Domains Important for Interaction with and Repression of CLOCK-BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of a Novel Cryptochrome Differentiating Domain Required for Feedback Repression in Circadian Clock Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The roles of Cryptochrome-1: the circadian clock as a control point in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Signaling Mechanism of Arabidopsis CRY1 Involves Direct Interaction with COP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The human CRY1 tail controls circadian timing by regulating its association with CLOCK:BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CRY1 cryptochrome circadian regulator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 27. Frontiers | Structural and Chemical Biology Approaches Reveal Isoform-Selective Mechanisms of Ligand Interactions in Mammalian Cryptochromes [frontiersin.org]

An In-depth Technical Guide to F-CRI1 (FcεRI) Expression on Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the high-affinity IgE receptor, FcεRI (F-CRI1), detailing its expression across various immune and non-immune cell types, the methodologies to quantify its presence, and the intricate signaling pathways it governs. This document is intended to serve as a critical resource for professionals involved in allergy, immunology, and the development of therapeutics targeting IgE-mediated pathways.

Introduction to FcεRI

The high-affinity receptor for immunoglobulin E, FcεRI, is a cornerstone of the allergic inflammatory response. Its cross-linking by allergen-bound IgE on the surface of effector cells initiates a cascade of intracellular events, culminating in the release of potent inflammatory mediators.[1] The receptor's structure and cellular distribution are critical determinants of its function, varying between cell types.

Receptor Structure: FcεRI typically exists in two isoforms:

-

Tetrameric (αβγ₂): Found predominantly on mast cells and basophils, this complex consists of an IgE-binding α-chain, a signal-amplifying β-chain, and a dimer of signal-initiating γ-chains.[2]

-

Trimeric (αγ₂): This form, lacking the β-subunit, is expressed on other cell types, including antigen-presenting cells.[3]

Quantitative Expression of FcεRI on Various Cell Types

The expression level of FcεRI is a key factor in determining a cell's responsiveness to IgE-mediated stimuli. These levels can be modulated by factors such as serum IgE concentrations and the local cytokine environment. Below are tables summarizing the quantitative expression of FcεRI on various human cell types, compiled from flow cytometry and other quantitative methods.

Table 1: FcεRI Expression on Hematopoietic Cells

| Cell Type | Subpopulation | Condition | Expression Level (Method) | Reference(s) |

| Mast Cells | Human Lung | - | High levels of FcεRI | [4] |

| Basophils | Peripheral Blood | Healthy | FcεRI expression correlates with serum IgE | [5] |

| Atopic | Elevated FcεRI expression | |||

| Eosinophils | Peripheral Blood | Healthy | Very low to undetectable surface expression | [6] |

| Bullous Pemphigoid | Surface expression detected | [7] | ||

| Atopic Rhinitis | Increased FcεRIα mRNA with IL-4 stimulation | [8] | ||

| Neutrophils | Peripheral Blood | Healthy | ~5% FcεRI+ (MFI: 0.65 ± 0.3) | [5][9] |

| Allergic (Non-asthmatic) | ~8% FcεRI+ (MFI: 3.54 ± 2.3) | [9] | ||

| Allergic Asthmatic | ~48% FcεRI+ (MFI: 49.5 ± 12.37) | [9][10] | ||

| Monocytes | Peripheral Blood | Non-atopic | Variable: 2.2% to 40.0% FcεRI+ (Mean: 11.6% ± 11%) | [11] |

| CD2^high^ | - | Significantly greater expression than CD2^low^ subset | [12] | |

| Dendritic Cells | Plasmacytoid (pDC) | Allergic Asthmatic | Increased expression (Mean MESF: 21,307) | [13] |

| Healthy Control | Lower expression (Mean MESF: 12,063) | [13] | ||

| Conventional (cDC) | Children | Expression correlates with serum IgE levels | [14] |

MFI: Mean Fluorescence Intensity; MESF: Molecules of Equivalent Soluble Fluorochrome.

Table 2: FcεRI Expression on Non-Hematopoietic Cells

| Cell Type | Tissue of Origin | Condition | Expression Evidence | Reference(s) |

| Airway Smooth Muscle Cells | Bronchial/Tracheal | Normal & Asthmatic | FcεRI demonstrated in vitro and in vivo | [15] |

| Intestinal Epithelial Cells | Colon | Colon Cancer | Positive in 8 of 11 specimens (IHC) | [3][16][17][18] |

| GI Inflammation | Positive in 5 of 11 specimens (IHC) | [3][16][17][18] |

Experimental Protocols for FcεRI Analysis

Accurate quantification and localization of FcεRI are crucial for research and clinical studies. Below are detailed methodologies for key experiments.

Flow Cytometry for Cell Surface FcεRI Staining

This protocol provides a framework for quantifying FcεRI on immune cells in suspension.

Materials:

-

Phosphate Buffered Saline (PBS)

-

Cell Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% Sodium Azide)[19]

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)[8]

-

Fluorochrome-conjugated anti-human FcεRIα monoclonal antibody (e.g., clone CRA-1 or 22E7)

-

Fluorochrome-conjugated isotype control antibody

-

Viability Dye (e.g., 7-AAD or DAPI)

-

FACS Tubes (12 x 75mm)

-

Centrifuge

-

Flow Cytometer

Procedure:

-

Sample Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue. If using whole blood, perform a red blood cell (RBC) lysis step. Wash cells with Cell Staining Buffer and adjust the concentration to 5-10 x 10⁶ cells/mL.[8][19]

-

Fc Receptor Blocking: To prevent non-specific antibody binding, add an Fc receptor blocking reagent to the cell suspension and incubate for 10 minutes at room temperature.[19] Do not wash after this step.

-

Antibody Staining: Add the pre-titrated fluorochrome-conjugated anti-FcεRIα antibody to the cells. For a negative control, add the corresponding isotype control to a separate tube. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 350 x g for 5 minutes, and decanting the supernatant.[20]

-

Viability Staining: Resuspend the cell pellet in a viability dye solution according to the manufacturer's instructions to allow for the exclusion of dead cells from the analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer. Gate on the cell population of interest based on forward and side scatter properties and specific cell surface markers. Analyze FcεRI expression based on the fluorescence intensity of the specific antibody compared to the isotype control.[5]

Caption: Workflow for FcεRI analysis by flow cytometry.

Immunohistochemistry (IHC) for FcεRI in Tissue

This protocol outlines the general steps for detecting FcεRI in paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 80%)

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[21]

-

Protein Block Solution (e.g., universal protein block)

-

Primary antibody against FcεRIα

-

Biotinylated secondary antibody

-

Enzyme conjugate (e.g., Streptavidin-HRP)

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded ethanol series (100%, 95%, 80%; 3 min each), and finally rinse in running tap water.

-

Antigen Retrieval: To unmask the antigen epitope, incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes. Allow slides to cool for 20 minutes.[21][22]

-

Blocking: Apply a protein block solution and incubate for 20 minutes at room temperature to block non-specific binding sites.[21]

-

Primary Antibody Incubation: Apply the primary anti-FcεRIα antibody diluted in antibody diluent and incubate for at least 60 minutes at 37°C in a humidified chamber.

-

Secondary Antibody Incubation: After rinsing with a wash buffer (e.g., PBS or TBST), apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[21]

-

Detection: Rinse and apply the enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes. After another wash, apply the chromogen substrate (e.g., DAB) until the desired color intensity develops.[22]

-

Counterstaining and Mounting: Lightly counterstain with hematoxylin (B73222) to visualize nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.[22]

Western Blot for FcεRI Subunits

This protocol is for the detection of FcεRI α, β, and γ subunits in cell lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Sample Buffer (e.g., 2X Laemmli buffer)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 3-5% BSA or non-fat milk in TBST)

-

Primary antibodies specific for FcεRIα, FcεRIβ, and FcεRIγ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Mix the lysate with sample buffer and boil at 100°C for 5 minutes to denature the proteins.[12]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[23]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with the primary antibody (specific for α, β, or γ subunit) overnight at 4°C with gentle agitation.[23]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[23]

FcεRI Signaling Pathways

The aggregation of FcεRI by allergen-IgE complexes initiates a complex and well-orchestrated signaling cascade. This network of interactions ultimately dictates the cellular response, from the immediate release of pre-formed mediators to the de novo synthesis of cytokines and chemokines.

Upon receptor cross-linking, the Src family kinase Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the β and γ subunits.[24] This creates docking sites for Spleen Tyrosine Kinase (Syk), which is subsequently activated and phosphorylates key adaptor proteins like Linker for Activation of T cells (LAT) and SLP-76.[25][26]

This initial signaling complex nucleates several downstream pathways:

-

PLCγ Pathway and Calcium Mobilization: Activated LAT recruits and facilitates the activation of Phospholipase Cγ (PLCγ).[27] PLCγ cleaves PIP₂ into IP₃ and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a critical step for degranulation.[28]

-

PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated downstream of FcεRI, leading to the activation of Akt. This pathway is involved in cell survival and the regulation of cytokine production.[29]

-

MAPK Pathways: The formation of the LAT signaling complex leads to the activation of Ras and subsequent phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK. These pathways are crucial for the transcription of genes encoding cytokines and chemokines.[25]

-

NF-κB Activation: FcεRI signaling also leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression, contributing to the sustained production of pro-inflammatory cytokines.

These pathways converge to orchestrate the full spectrum of the allergic response, including immediate degranulation and the late-phase reaction characterized by cytokine and chemokine release.[29]

Caption: Key signaling events downstream of FcεRI cross-linking.

Conclusion

The expression of FcεRI is not limited to mast cells and basophils but extends to a variety of immune and non-immune cells, implicating it in a broader range of physiological and pathological processes than traditionally appreciated. Understanding the quantitative differences in receptor expression and the cell-specific signaling pathways is paramount for the development of targeted therapies for allergic and inflammatory diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to dissect and manipulate the complex biology of the IgE-FcεRI axis.

References

- 1. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FCER1 - Wikipedia [en.wikipedia.org]

- 3. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]

- 4. The role of FcεRI expressed in dendritic cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of the High Affinity IgE Receptor by Neutrophils of Individuals with Allergic Asthma is Both Minimal and Insensitive to Regulation by Serum IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IHC-F Protocol [protocols.io]

- 7. Cell Surface Flow Cytometry Staining Protocol [protocols.io]

- 8. Regulation of the High Affinity IgE Receptor (FcεRI) in Human Neutrophils: Role of Seasonal Allergen Exposure and Th-2 Cytokines | PLOS One [journals.plos.org]

- 9. Regulation of the High Affinity IgE Receptor (FcεRI) in Human Neutrophils: Role of Seasonal Allergen Exposure and Th-2 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Counterregulation between the FcεRI Pathway and Antiviral Responses in Human Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of High-Affinity IgE Receptor on Human Peripheral Blood Dendritic Cells in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Mast cell - Wikipedia [en.wikipedia.org]

- 17. bio-rad.com [bio-rad.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Flow Cytometry Protocol | Abcam [abcam.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 22. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 23. cusabio.com [cusabio.com]

- 24. Immunoglobulin E Receptor Signaling and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SLP-76 deficiency impairs signaling via the high-affinity IgE receptor in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High resolution mapping of mast cell membranes reveals primary and secondary domains of FcεRI and LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 27. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

The Gatekeeper of Immunity: An In-depth Technical Guide to the Mechanism of FcγRI in Immune Complex Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clearance of immune complexes (ICs) is a critical process for maintaining immune homeostasis and preventing the tissue damage that can result from their deposition. At the forefront of this crucial surveillance mechanism is the high-affinity Fc gamma receptor I (FcγRI), also known as CD64. This receptor, primarily expressed on myeloid cells, serves as a vital link between the humoral and cellular branches of the immune system. By binding the Fc portion of immunoglobulin G (IgG) within ICs, FcγRI initiates a cascade of intracellular events culminating in the phagocytosis and subsequent degradation of these complexes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FcγRI-mediated IC clearance, detailing the receptor's characteristics, the intricate signaling pathways it governs, and the experimental methodologies employed to elucidate its function.

FcγRI: Molecular Characteristics and Ligand Binding

FcγRI is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It is constitutively expressed on monocytes and macrophages and can be induced on neutrophils and eosinophils by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] A key feature that distinguishes FcγRI from other Fcγ receptors is its high affinity for monomeric IgG, with a dissociation constant (Kd) in the range of 10⁻⁸ to 10⁻⁹ M.[2][3] This high affinity ensures that FcγRI is typically saturated with monomeric IgG in circulation. However, the cross-linking of multiple FcγRI molecules by multivalent immune complexes is the crucial trigger for initiating a potent downstream signaling cascade.

Table 1: Quantitative Data on Human FcγRI

| Parameter | Value | Cell Type(s) | Reference(s) |

| Binding Affinity (Kd) for monomeric IgG1 | ~10⁻⁹ - 10⁻¹⁰ M | Monocytes, Macrophages | [3] |

| Binding Affinity (Kd) for IgG Immune Complexes | Enhanced avidity due to multivalency | Monocytes, Macrophages | [4][5] |

| Receptor Expression (sites per cell) | |||

| Classical Monocytes | 10,000 - 40,000 | Human Peripheral Blood | [6] |

| Non-classical Monocytes | ~6,000 | Human Peripheral Blood | [6] |

| Neutrophils (unstimulated) | Low to negligible | Human Peripheral Blood | [6][7] |

| Neutrophils (IFN-γ stimulated) | Significantly upregulated | Human Peripheral Blood | [7] |

| Macrophages | Variable, generally high | Various tissues | [8] |

The FcγRI Signaling Cascade: A Step-by-Step Activation

The clearance of immune complexes via FcγRI is an active process driven by a well-orchestrated signaling pathway. The binding of an immune complex to multiple FcγRI molecules brings them into close proximity, initiating a series of phosphorylation events.

Caption: FcγRI signaling pathway leading to immune complex clearance.

-

Receptor Clustering and ITAM Phosphorylation: The process begins with the cross-linking of FcγRI by an immune complex. FcγRI itself does not have intrinsic signaling motifs in its cytoplasmic tail. Instead, it associates with a homodimer of the common γ-chain, which contains Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[9] Upon receptor clustering, Src family kinases, such as Lyn and Hck, are recruited to the intracellular domain of the receptor complex and phosphorylate the tyrosine residues within the ITAMs.

-

Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of the Spleen tyrosine kinase (Syk).[10] This recruitment to the plasma membrane and binding to the phosphorylated ITAMs leads to a conformational change in Syk, resulting in its activation through autophosphorylation.

-

Downstream Signaling and Phagocytosis: Activated Syk is a critical node in the signaling cascade, phosphorylating a variety of downstream effector molecules. These include phospholipase C-gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and Vav. The activation of these molecules triggers a cascade of events leading to the rearrangement of the actin cytoskeleton. This cytoskeletal reorganization drives the extension of pseudopods that engulf the immune complex, forming a phagosome. The phagosome then matures through fusion with lysosomes, leading to the enzymatic degradation of the immune complex.

Experimental Protocols for Studying FcγRI-Mediated Immune Complex Clearance

A variety of experimental techniques are employed to investigate the mechanism of FcγRI in immune complex clearance. Below are detailed methodologies for key experiments.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay quantifies the ability of phagocytic cells to engulf antibody-opsonized target cells or beads.

Caption: Experimental workflow for an Antibody-Dependent Cellular Phagocytosis (ADCP) assay.

Methodology:

-

Preparation of Target Particles: Target cells (e.g., a cancer cell line) or beads are labeled with a fluorescent dye. pH-sensitive dyes like pHrodo are particularly useful as they only fluoresce brightly in the acidic environment of the phagosome, thus distinguishing between bound and internalized targets.[11][12]

-

Opsonization: The labeled target particles are incubated with a specific antibody to coat their surface.

-

Co-culture: FcγRI-expressing effector cells (e.g., primary human monocytes or a cell line like THP-1) are co-cultured with the opsonized target particles for a defined period (e.g., 1-4 hours) at 37°C.

-

Analysis: The co-culture is then analyzed by flow cytometry to quantify the percentage of effector cells that have phagocytosed the fluorescent targets. Alternatively, confocal microscopy can be used to visualize the internalization of the targets.[13][14][15][16][17]

Immunoprecipitation and Western Blotting for Signaling Analysis